N,N'-bis(3-phenylpropyl)pentanediamide
Overview
Description
N,N'-bis(3-phenylpropyl)pentanediamide is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.230728204 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochromic and Hole-Transporting Properties : N,N,N′,N′-tetraphenyl-1,4-phenylenediamine−fluorene alternating conjugated polymer, synthesized using aromatic dibromide similar to N,N'-bis(3-phenylpropyl)pentanediamide, exhibited significant electrochromic and hole-transporting properties. This polymer demonstrated excellent solubility in organic solvents, thermal stability, and useful electrochemical properties, making it relevant for electrochromic applications (Chen et al., 2010).
Poly(Ester Amide) Synthesis and Characterization : The synthesis of poly(ester amide)s using a method that incorporated this compound demonstrated the influence of different pentanediamine units on physical properties. This study highlighted how the incorporation of these units affected the crystallinity, thermal stability, solubility, and degradability of the resultant poly(ester amide)s, indicating potential applications in materials science (Murase et al., 2014).
Influence on Photophysical Properties in Cyclometalated Ir(III) Complexes : The synthesis of various cyclometalated Ir(III) complexes, utilizing ligands related to this compound, revealed insights into how different ancillary ligands can alter the photophysical properties of these complexes. This research provides a foundation for the development of advanced materials in the field of photonics and electronics (Li et al., 2005).
Catalytic Applications in Ethylene Coupling : The study of bis(dihydrogen) complexes stabilized by tricyclopentylphosphines, related to this compound, demonstrated their effectiveness as catalyst precursors in ethylene coupling reactions. This research could be pivotal in developing new catalytic processes in organic synthesis (Grellier et al., 2005).
Potential in Polymer Light Emitting Diodes (PLEDs) : The synthesis of novel polymers containing carbazole and electroactive moieties, which could be similar in structure to this compound, demonstrated their potential use in producing new polymeric light-emitting diodes (PLEDs) with green and yellow emissions. This research contributes to the development of advanced materials in the field of optoelectronics (Aydın & Kaya, 2012).
Properties
IUPAC Name |
N,N'-bis(3-phenylpropyl)pentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-22(24-18-8-14-20-10-3-1-4-11-20)16-7-17-23(27)25-19-9-15-21-12-5-2-6-13-21/h1-6,10-13H,7-9,14-19H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIKJIFKFJVIDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCCC(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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